Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Chiral purity Diastereomer resolution Avibactam intermediate

Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 2085372-14-9 for the oxalate salt; free base CAS 2085372-13-8) is a chiral piperidine derivative that serves as a specified process impurity — designated Avibactam Impurity D (also Impurity — of the β-lactamase inhibitor avibactam sodium. The compound possesses two chiral centers at the 2- and 5-positions of the piperidine ring; the (2S,5S) configuration distinguishes it from the therapeutically essential (2S,5R) diastereomer that constitutes the key avibactam intermediate.

Molecular Formula C17H24N2O7
Molecular Weight 368.4 g/mol
Cat. No. B12975576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate
Molecular FormulaC17H24N2O7
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCC(CN1)NOCC2=CC=CC=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C15H22N2O3.C2H2O4/c1-2-19-15(18)14-9-8-13(10-16-14)17-20-11-12-6-4-3-5-7-12;3-1(4)2(5)6/h3-7,13-14,16-17H,2,8-11H2,1H3;(H,3,4)(H,5,6)/t13-,14-;/m0./s1
InChIKeyPYUXATUBICTSNB-IODNYQNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate – Stereochemical Identity and Role as an Avibactam Process Impurity Reference Standard


Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate (CAS 2085372-14-9 for the oxalate salt; free base CAS 2085372-13-8) is a chiral piperidine derivative that serves as a specified process impurity — designated Avibactam Impurity D (also Impurity 3) — of the β-lactamase inhibitor avibactam sodium [1]. The compound possesses two chiral centers at the 2- and 5-positions of the piperidine ring; the (2S,5S) configuration distinguishes it from the therapeutically essential (2S,5R) diastereomer that constitutes the key avibactam intermediate . It is supplied as a high-purity reference standard (free base purity ≥95%; oxalate salt ≥97%) with full characterization data (¹H-NMR, ESI-MS, HPLC) compliant with ICH and pharmacopeial guidelines, and is used exclusively for analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF regulatory submissions during the commercial production and lifecycle management of avibactam sodium .

Why a Generic Piperidine-2-carboxylate Cannot Replace Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate in Avibactam Quality Control


The avibactam sodium synthetic pathway generates up to three chiral isomers of the key intermediate (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate, and the (2S,5S) diastereomer is the most persistent and difficult-to-remove process impurity [1]. Generic piperidine-2-carboxylate analogs lack the specific (2S,5S) stereochemistry and the benzyloxyamino substituent at the 5-position required to co-elute or co-crystallize with the desired (2S,5R) intermediate during manufacturing [2]. Substituting a non-stereochemically matched reference compound would invalidate HPLC system suitability tests, produce false-negative impurity profiles, and render ANDA submissions non-compliant with ICH Q3A identification (≥0.10%) and qualification (≥0.15%) thresholds [3]. Only the authentic (2S,5S) diastereomer — isolated and characterized with validated chiral HPLC (CHPLC) methodology — can serve as the certified reference standard for diastereomeric purity determination in avibactam sodium drug substance and drug product [4].

Quantitative Differentiation Evidence for Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate Versus Its Diastereomers


Chiral Purity: 100% Enantiomeric Excess Achieved for the (2S,5S) Diastereomer Versus the (2S,5R) Key Intermediate

In the patented preparation method for avibactam sodium chiral isomers, the (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate was isolated from the mother liquor remaining after crystallization of the desired (2S,5R) diastereomer. The mother liquor contained a mass ratio of (2S,5R) to (2S,5S) of 25:75 as determined by HPLC. After column chromatography, selective crystallization, and recrystallization from acetone/ethanol, the final (2S,5S) oxalate product was obtained with a yield of 19.4% (calculated from the crude concentrate) and an enantiomeric excess (ee) value of 100% [1]. In contrast, the desired (2S,5R) intermediate is typically obtained with >99% diastereomeric excess using chirally pure L-pyroglutamic acid in stereo-specific syntheses, and a validated chiral HPLC (CHPLC) method has been developed to accurately determine the diastereomeric purity of all four stereoisomers [2].

Chiral purity Diastereomer resolution Avibactam intermediate

Regulatory ICH Q3A Impurity Thresholds Define the Maximum Allowable Level of the (2S,5S) Diastereomer in Avibactam Sodium API

Under ICH Q3A(R2) guidelines for new drug substances with a maximum daily dose ≤2 g/day, the reporting threshold for any individual impurity is 0.05%, the identification threshold is 0.10% (or 1.0 mg/day, whichever is lower), and the qualification threshold is 0.15% (or 1.0 mg/day, whichever is lower) [1]. For avibactam sodium API, commercial specifications consistently require any single unknown impurity ≤0.10% and total impurities ≤0.50% by HPLC . Refining processes reported in the patent literature demonstrate that without dedicated purification targeting the (2S,5S) diastereomer, residual levels of this isomer can reach 0.9% — nearly 10-fold above the identification threshold — and that optimized 2-butanone recrystallization can reduce the maximum single impurity to 0.04–0.05% while achieving final avibactam sodium purity of 99.7–99.8% [2]. The (2S,5S) reference standard is therefore indispensable for quantifying whether each manufactured batch satisfies the ≤0.10% criterion for this specific process impurity.

ICH Q3A Impurity qualification Pharmaceutical quality control

CHPLC Method Validated for Baseline Separation of All Four Diastereomers Including (2S,5S)

A chiral high-performance liquid chromatography (CHPLC) method has been specifically developed and validated for the separation and accurate determination of diastereomeric purity of benzyl (2S,5R)-5-(benzyloxyamino)piperidine-2-carboxylate oxalate and its three stereoisomers [1]. This method achieves baseline resolution of the four diastereomers — (2S,5R), (2S,5S), (2R,5S), and (2R,5R) — and has been validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines [1]. The validated CHPLC method is the reference analytical procedure against which the (2S,5S) reference standard is certified, and it enables quality control laboratories to quantify the diastereomeric purity of both the key intermediate and the final avibactam sodium drug substance. Without the authentic (2S,5S) reference standard, the CHPLC method cannot assign retention time identity or establish system suitability for the (2S,5S) impurity peak [2].

Chiral HPLC Diastereomer separation Method validation

Structural Authentication: Full Characterization Data Package (NMR, MS, HPLC) Differentiates (2S,5S) from (2S,5R) Oxalate Salt

The (2S,5S) oxalate salt is structurally authenticated by a comprehensive analytical data package. ESI-MS analysis yields m/z 279.16 (M+H) for the free base, consistent with the molecular formula C₁₅H₂₂N₂O₃ (MW 278.35) [1]. ¹H-NMR (400 MHz) confirms the (2S,5S) relative stereochemistry through distinct coupling patterns and chemical shifts that differ from the (2S,5R) diastereomer [1]. The oxalate salt form (CAS 2085372-14-9) has molecular formula C₁₅H₂₂N₂O₃·C₂H₂O₄ (MW 368.38) and provides improved crystallinity and handling properties compared to the free base [2]. Commercial suppliers list the free base at ≥95% purity (HPLC) and the oxalate salt at ≥97% purity , with full Certificates of Analysis (CoA) including HPLC chromatograms, NMR spectra, and MS data compliant with regulatory guidelines for reference standards used in ANDA submissions .

Structural characterization Diastereomer identity Reference standard certification

Process Origin: (2S,5S) Impurity Is Generated During Avibactam Synthesis and Requires Dedicated Purification That Generic Compounds Cannot Mimic

The (2S,5S) diastereomer is not a synthetic artifact achievable from arbitrary starting materials — it is generated in situ during the avibactam synthetic pathway due to partial epimerization at the C-5 position. The key intermediate (2S,5R)-5-((benzyloxy)amino)piperidine-2-carboxylate is synthesized via lipase-catalyzed resolution of (2S,5S)-5-hydroxypiperidine-2-carboxylate followed by Mitsunobu inversion at C-5 to install the benzyloxyamino group with (R)-configuration . Incomplete stereochemical inversion, or epimerization during subsequent steps, generates the (2S,5S) impurity that accumulates in crystallization mother liquors [1]. A dedicated purification method using acetone/ethyl acetate solvent systems has been patented to selectively remove the (2S,5S) isomer impurity from the desired (2S,5R) intermediate, demonstrating that without this targeted purification, the (2S,5S) impurity persists through downstream chemistry and contaminates the final avibactam sodium API [2]. This process-specific origin means that only the authentic (2S,5S) reference standard can accurately represent the impurity that QC methods must detect and quantify.

Process impurity Chiral resolution Avibactam manufacturing

Procurement-Driven Application Scenarios for Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate Oxalate in Avibactam Lifecycle Management


ANDA Regulatory Submission: Impurity Reference Standard for Avibactam Sodium Drug Substance Specification Testing

The (2S,5S) oxalate reference standard is used as the primary certified impurity marker in HPLC/CHPLC system suitability tests during ANDA submission for generic avibactam sodium. Quantitative determination of the (2S,5S) impurity against this reference standard demonstrates that each manufactured batch of avibactam sodium API meets the ≤0.10% individual impurity specification mandated by ICH Q3A(R2) [1]. The validated CHPLC method, which achieves baseline resolution of all four diastereomers, requires the authentic (2S,5S) standard for retention time identification, linearity calibration (0.05%–0.15% range), and accuracy/recovery assessment at the specification limit [2].

GMP Quality Control Release Testing for Commercial Avibactam Sodium API Batches

In GMP-compliant QC laboratories, the (2S,5S) reference standard is employed for routine batch release testing of avibactam sodium API. The standard enables quantification of this specific process impurity at levels as low as 0.04–0.05% — well below the ICH reporting threshold of 0.05% — ensuring that the refining process (e.g., 2-butanone recrystallization per CN107827886B) has adequately controlled the (2S,5S) diastereomer [3]. The full CoA documentation (¹H-NMR, ESI-MS, HPLC) provided with the reference standard supports audit trail requirements under 21 CFR Part 11 and EU GMP Annex 11 [4].

Chiral HPLC Method Development, Validation, and Transfer for Avibactam Intermediate Analysis

The (2S,5S) oxalate is indispensable for developing and validating chiral HPLC methods that discriminate between the desired (2S,5R) key intermediate and the undesired (2S,5S) process impurity in the avibactam synthetic pathway. Method validation parameters — specificity (co-elution check), linearity (5-point calibration from 0.05% to 0.20% of nominal concentration), LOD/LOQ determination, and intermediate precision — all depend on the availability of the well-characterized (2S,5S) standard with certified purity and identity [2]. During method transfer between R&D and QC sites, the same lot of reference standard ensures inter-laboratory comparability of relative retention times and system suitability criteria.

Forced Degradation and Stability Studies to Assess Diastereomer Interconversion Risk

The (2S,5S) reference standard is used in forced degradation studies (acid, base, thermal, oxidative, photolytic stress per ICH Q1A) of avibactam sodium to determine whether the (2S,5R) API undergoes epimerization to the (2S,5S) diastereomer under storage conditions. Spiking experiments with the (2S,5S) standard into avibactam sodium drug substance at known concentrations (0.10%, 0.15%, and 0.50%) confirm recovery and establish that the analytical method can detect any stereochemical degradation that would compromise the chiral purity of the API over its shelf life [3]. Results from these studies directly inform the impurity specification limits filed in the drug product's Common Technical Document (CTD) Module 3.2.S.3.2.

Quote Request

Request a Quote for Ethyl (2S,5S)-5-((benzyloxy)amino)piperidine-2-carboxylate oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.